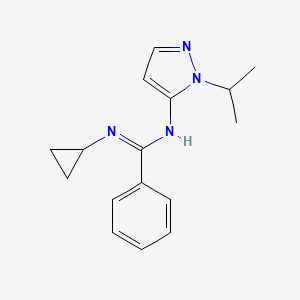

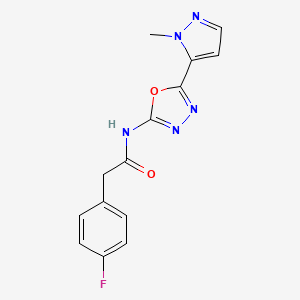

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide, commonly known as Furanone C-30, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of furanones, which are organic compounds that contain a furan ring. Furanone C-30 has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed below.

Aplicaciones Científicas De Investigación

Biodegradable Polymers from Enzymatic Polymerization

A review highlights the effectiveness and advantages of enzymatic polymerization as an alternative to chemically-catalyzed processes for producing polycondensation polymers like aliphatic polyesters and polyamides. This method, characterized by mild reaction conditions and high selectivity, utilizes bio-based monomers and enzymes like lipases and cutinases for polymer synthesis. The emphasis is on biodegradability and improved performance, marking significant progress in sustainable polymer science (Douka et al., 2017).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin and its derivatives, possessing a non-aromatic five-membered heterocycle, have been acknowledged for their broad biological and pharmacological activities. Their significance in drug discovery is underscored by their role in synthesizing non-natural amino acids and conjugates with potential therapeutic applications. The review discusses the synthesis of hydantoin via the Bucherer-Bergs reaction, highlighting its efficiency in generating significant natural products and therapeutics (Shaikh et al., 2023).

Antimicrobial Compounds from Cyanobacteria

Research on cyanobacteria has identified over 121 compounds with antimicrobial activities against multi-drug resistant bacteria, fungi, and Mycobacterium tuberculosis. This review classifies these compounds into various chemical classes, including alkaloids, aromatic compounds, cyclic peptides, and terpenoids, showcasing cyanobacteria as a rich source of potential pharmaceutical agents (Swain et al., 2017).

Nitrofurans in Urinary Tract Infections Management

A review focuses on nitrofurans, particularly nitrofurazone and nitrofurantoin, and their clinical utility against Gram-positive and Gram-negative bacteria in genitourinary infections. Despite the emergence of bacterial resistance to many antibacterials, nitrofurans continue to exhibit activity, partly due to their multiple mechanisms of action, which may limit bacterial resistance development (Guay, 2012).

Propiedades

IUPAC Name |

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-11(12-5-3-2-4-6-12)18-16(20)13(10-17)9-14-7-8-15(23-14)19(21)22/h2-9,11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAPTNHJXOXVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2561414.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2561415.png)

![1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2561418.png)

![(1S,5R)-Bicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B2561419.png)

![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)

![5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561429.png)

![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)

![8-chloro-3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2561434.png)